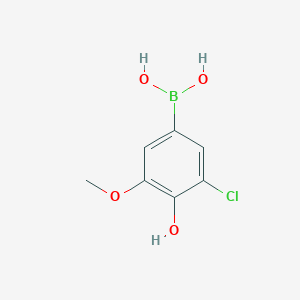

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYWXPHADPZFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681747 | |

| Record name | (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919496-57-4 | |

| Record name | (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound, and its corresponding pinacol ester, are highly functionalized aromatic building blocks of significant interest in medicinal chemistry and materials science.[1][2] As a substituted phenylboronic acid, its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become indispensable for the formation of carbon-carbon bonds.[3] The specific arrangement of chloro, hydroxyl, and methoxy substituents on the phenyl ring offers a unique electronic and steric profile, enabling chemists to introduce this moiety into complex molecular architectures with precision. This guide provides a comprehensive overview of its properties, synthesis, characterization, and core applications, with a focus on practical, field-proven insights for laboratory professionals.

Physicochemical and Structural Properties

The properties of this reagent are crucial for its handling, reactivity, and integration into synthetic workflows. The free boronic acid and its more stable pinacol ester are the most common forms utilized in synthesis.

| Property | This compound | 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester |

| CAS Number | 919496-57-4[1] | 1003298-84-7 |

| Molecular Formula | C₇H₈BClO₄[1] | C₁₃H₁₈BClO₄ |

| Molecular Weight | 202.40 g/mol [1] | 284.54 g/mol |

| Appearance | Typically a white to off-white solid | Solid |

| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Methanol) | Soluble in a range of organic solvents |

Synthesis of this compound: A Representative Protocol

The synthesis of polysubstituted phenylboronic acids often requires a multi-step approach, typically starting from a readily available halogenated precursor. The following protocol is a representative method adapted from general procedures for synthesizing substituted hydroxyphenylboronic acids, which involves protection of the phenolic hydroxyl group, ortho-lithiation, borylation, and deprotection.[4][5]

Rationale for Synthetic Strategy

The acidic proton of the phenolic hydroxyl group is incompatible with the organolithium reagents used for borylation. Therefore, a protecting group strategy is essential. A protecting group like tert-Butyldimethylsilyl (TBDMS) or Benzyl (Bn) is often employed due to its stability under the reaction conditions and ease of removal. The subsequent steps involve a halogen-metal exchange or directed ortho-lithiation to generate a nucleophilic aryl species, which is then trapped with a borate ester.

Experimental Workflow Diagram

Caption: A representative three-stage workflow for the synthesis of the target boronic acid.

Step-by-Step Protocol

-

Protection of the Hydroxyl Group:

-

Dissolve 5-chloro-3-methoxyphenol (1 equiv.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add imidazole (1.5 equiv.) followed by the dropwise addition of a solution of tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) in the same solvent.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Perform an aqueous workup, extract with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected phenol.

-

-

Lithiation and Borylation:

-

Dissolve the protected phenol (1 equiv.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at this temperature.

-

Add triisopropyl borate (1.5 equiv.) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Deprotection:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.

-

The acidic conditions will hydrolyze the borate ester and cleave the TBDMS protecting group in a single step.

-

Stir vigorously for several hours until deprotection is complete (monitor by TLC).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

-

Spectroscopic Characterization (Theoretical)

¹H NMR (Proton NMR)

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (approx. 6.5-7.5 ppm). These protons are on the C2 and C6 positions of the phenyl ring and will appear as doublets due to meta-coupling, though the splitting may be small (J ≈ 2-3 Hz).

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around 3.8-4.0 ppm.

-

Hydroxyl Protons (-OH): Two broad singlets are expected, one for the phenolic -OH and two for the B(OH)₂ group. The chemical shift of these protons is highly dependent on solvent and concentration and they are D₂O exchangeable.

¹³C NMR (Carbon NMR)

-

The spectrum will show 7 distinct signals.

-

Aromatic Carbons: Six signals in the range of ~110-160 ppm. The carbons directly attached to the electron-donating -OH and -OCH₃ groups will be more shielded (upfield), while the carbon attached to the electron-withdrawing -Cl group will be deshielded (downfield). The carbon atom bearing the boronic acid group (C-B bond) will also have a characteristic chemical shift, though its signal may be broad due to the quadrupolar nature of the boron atom.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between this aryl boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures.[3][8] These structures are common motifs in pharmaceuticals and functional materials.[9][10]

Reaction Mechanism: The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final biaryl product (R¹-R²) and regenerating the Pd(0) catalyst.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling this compound with an aryl bromide.

-

Reaction Setup:

-

To a reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is commonly used to dissolve both the organic and inorganic reagents.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or recrystallization to yield the desired biaryl product.

-

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate care. Based on safety data for the pinacol ester and similar compounds, the following precautions are advised.[11][12][13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazards: May cause skin, eye, and respiratory irritation. Classified as a combustible solid.[13]

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry. Its trifunctional substitution pattern provides a unique building block for the construction of complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, properties, and reaction protocols, as outlined in this guide, is essential for researchers aiming to leverage its full potential in drug discovery and materials science innovation.

References

-

ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Retrieved from [Link]

- Havlíček, D., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PubMed Central.

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PubMed Central.

-

ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]

-

Boron Molecular. (n.d.). 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester. Retrieved from [Link]

- MDPI. (2021).

- National Center for Biotechnology Information. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central.

-

ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][11]-Fused Indole Heterocycles. The Journal of Organic Chemistry.

-

PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

- Google Patents. (n.d.). US6218564B1 - Process for the preparation of substituted aromatic compounds.

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]

- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.

Sources

- 1. This compound , 98% , 919496-57-4 - CookeChem [cookechem.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 6. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]

- 7. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-CHLORO-4-HYDROXY-5-METHOXYPHENYLBORONIC ACID, PINACOL ESTER - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.es [fishersci.es]

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid molecular weight

An In-Depth Technical Guide to (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic boronic acid that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its trifunctional aromatic ring, featuring chloro, hydroxyl, and methoxy groups, offers a versatile scaffold for creating complex molecular architectures. Boronic acids are renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forging carbon-carbon bonds.[1] This capability has positioned compounds like this compound as indispensable tools for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties and analytical characterization to detailed synthetic protocols and its strategic application in complex molecular design. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, reflecting the perspective of a seasoned application scientist.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is the bedrock of its effective application. This section details the core molecular data, physical characteristics, and the nuanced analytical methodologies required for the accurate characterization of this compound.

Section 1.1: Core Molecular Data

The fundamental identifiers and properties of the target compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 202.4 g/mol | [2] |

| Molecular Formula | C₇H₈BClO₄ | [2] |

| CAS Number | 919496-57-4 | [2] |

| Canonical SMILES | B(C1=CC(=C(C(=C1)O)Cl)OC)(O)O | N/A |

| MDL Number | MFCD05663844 | [2] |

Figure 1. 2D Chemical Structure

Figure 1. 2D Chemical Structure

Section 1.2: Physical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Melting Point | 158-160 °C | [2] |

| Boiling Point (Predicted) | 388.4 ± 52.0 °C | [2] |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 7.62 ± 0.11 | [2] |

| Storage Temperature | 2-8°C, Sealed in dry | [2] |

Section 1.3: Analytical Characterization: A Scientist's Perspective

The analysis of boronic acids presents unique challenges. Their propensity to undergo dehydration to form cyclic boroxine anhydrides and the facile hydrolysis of their corresponding esters require carefully designed analytical protocols to ensure data integrity.[3][4][5]

A robust analytical workflow is crucial for verifying the purity and identity of this compound before its use in sensitive downstream applications like catalysis.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to provide a reliable method for determining the purity of arylboronic acids, adapted from established methodologies.[6][7]

-

System Preparation:

-

System: An Arc™ HPLC System or equivalent, equipped with a photodiode array (PDA) detector.[6]

-

Column: XSelect™ Premier HSS T3 Column (or a similar reversed-phase C18 column with low silanol activity to minimize on-column hydrolysis).[7]

-

Causality: The choice of a modern C18 stationary phase is critical. High silanol activity on older silica-based columns can catalyze the hydrolysis of boronic acid esters and promote peak tailing for the acidic analyte.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: A slightly acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and retention on a reversed-phase column.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve in 10 mL of acetonitrile (ACN). The use of an aprotic solvent is crucial to prevent hydrolysis prior to injection.[5]

-

Vortex until fully dissolved.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Gradient: A typical gradient might run from 10% B to 90% B over 10 minutes. This must be optimized for the specific compound.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Determine purity by calculating the area percentage of the main peak relative to the total peak area.

-

Part 2: Synthesis and Handling

The synthesis of arylboronic acids is a well-established process in organic chemistry, typically involving the borylation of an organometallic intermediate.

Section 2.1: General Synthetic Strategy

The most common and reliable route to an arylboronic acid involves a three-step sequence:

-

Halogen-Metal Exchange: An aryl halide is treated with a strong organometallic base (typically n-butyllithium) at low temperatures to generate a highly reactive aryllithium species.

-

Borylation: The aryllithium intermediate acts as a nucleophile, attacking the electrophilic boron atom of a borate ester (e.g., trimethyl borate or triisopropyl borate).

-

Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid.

Section 2.2: Representative Synthesis Protocol

The following is a representative laboratory-scale protocol for the synthesis of a substituted phenylboronic acid, adapted from established procedures for analogous compounds.[8][9][10]

Disclaimer: This protocol is illustrative and must be performed by qualified personnel with appropriate risk assessments.

-

Reactor Setup:

-

Under a nitrogen atmosphere, add the starting aryl bromide (e.g., 1-bromo-3-chloro-4-hydroxy-5-methoxybenzene, 1 equivalent) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Dissolve the aryl bromide in anhydrous tetrahydrofuran (THF).

-

Causality: An inert, dry atmosphere is absolutely essential. Organolithium reagents react violently with water and oxygen.

-

-

Lithiation:

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

Causality: The extremely low temperature is required to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.

-

-

Borylation:

-

While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

-

Causality: The borate ester is the electrophile. A slight excess ensures complete consumption of the valuable aryllithium species. The reaction is highly exothermic and requires slow addition at low temperature.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding 1 M hydrochloric acid (HCl). Stir vigorously at room temperature for at least 12 hours to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.[10]

-

Part 3: Applications in Drug Discovery and Organic Synthesis

This compound is not just a chemical curiosity; it is a powerful tool for molecular construction, particularly in the synthesis of pharmaceuticals and other high-value materials.

Section 3.1: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[1] Its tolerance of a wide range of functional groups, mild reaction conditions, and the low toxicity of its boron-containing byproducts make it a favored method in industrial and academic settings.[11][12] For drug development professionals, this reaction enables the rapid synthesis of compound libraries to explore structure-activity relationships (SAR).[11]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.[13][14]

-

Reagents and Setup:

-

In a reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv) as the base.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), at a loading of 1-5 mol%.

-

Causality: The boronic acid is used in slight excess to drive the reaction to completion. The base is essential for activating the boronic acid in the transmetalation step. The choice of catalyst and ligand is critical and depends on the specific substrates.

-

-

Solvent and Reaction Conditions:

-

Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., dioxane/H₂O 4:1).[13]

-

Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Microwave heating can also be employed to accelerate the reaction.[15]

-

Causality: Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to isolate the biaryl product.

-

Section 3.2: Strategic Importance in Medicinal Chemistry

The incorporation of boron into drug candidates has become an increasingly successful strategy in medicinal chemistry.[16] Several FDA-approved drugs, including the multiple myeloma treatment Bortezomib (Velcade) and the β-lactamase inhibitor Vaborbactam, feature a boronic acid functional group.[17][18]

-

Enzyme Inhibition: The boron atom in boronic acids is an electrophilic Lewis acid that can form a reversible covalent bond with nucleophilic serine or threonine residues in the active sites of enzymes, such as proteases and β-lactamases.[18][19]

-

Bioisosterism: The boronic acid group is often considered a bioisostere of the carboxylic acid group, capable of engaging in similar hydrogen bonding interactions with biological targets.[18]

-

Scaffold Diversification: The true power of this compound lies in its utility as a synthetic intermediate. The chloro, hydroxyl, and methoxy substituents provide handles for further chemical modification, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its potency and pharmacokinetic profile.

Conclusion

This compound exemplifies the utility and versatility of substituted arylboronic acids in modern chemical science. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it a reliable and valuable reagent. For researchers in organic synthesis and drug discovery, this compound is not merely a starting material but a strategic tool for the efficient construction of novel and complex molecules with significant potential for biological activity. A comprehensive understanding of its handling, reactivity, and application, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

-

Boron Molecular. 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester. [Link]

-

PubChem. (3-Hydroxy-4-methoxyphenyl)boronic acid. [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

National Center for Biotechnology Information. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

- Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

-

PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

-

PubMed. Design and discovery of boronic acid drugs. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

PubChem. 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound , 98% , 919496-57-4 - CookeChem [cookechem.com]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. youtube.com [youtube.com]

- 13. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid

Introduction

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid is a highly functionalized arylboronic acid of significant interest to the pharmaceutical and agrochemical industries. Its structural complexity and array of reactive sites make it a valuable building block in medicinal chemistry, particularly for the synthesis of complex biaryl structures via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The precise arrangement of the chloro, hydroxyl, and methoxy substituents on the phenyl ring allows for finely tuned steric and electronic properties in target molecules, influencing their biological activity and pharmacokinetic profiles.

This guide provides an in-depth examination of a strategic and efficient synthesis route for this valuable compound. As opposed to a multi-step approach beginning with simpler precursors like vanillin, which would necessitate challenging functional group interconversions, we will focus on a more direct pathway involving the late-stage functionalization of a commercially available, advanced intermediate. This strategy prioritizes regiochemical control and overall process efficiency. We will explore the causality behind each experimental step, provide detailed, validated protocols, and discuss the underlying chemical mechanisms that ensure a successful and reproducible synthesis.

Section 1: Strategic Synthesis Design & Retrosynthetic Analysis

The design of a viable synthesis for a polysubstituted aromatic compound requires careful consideration of the directing effects of the existing functional groups. A retrosynthetic analysis of the target molecule, this compound, reveals two primary strategic approaches:

-

Late-Stage Borylation: This approach would involve constructing the 3-chloro-4-hydroxy-5-methoxy-phenyl core first, followed by the introduction of the boronic acid group. This typically requires the presence of a halide (e.g., bromine or iodine) at the position intended for borylation to facilitate the formation of an organometallic intermediate (organolithium or Grignard reagent) or to serve as a handle for a palladium-catalyzed borylation reaction.[4][5] While feasible, this route starting from a simple precursor like vanillin would involve numerous steps, including halogenation, potential protection of the phenolic hydroxyl, conversion of the aldehyde, and finally, borylation, leading to lower overall yields and increased complexity.

-

Functionalization of a Pre-existing Boronic Acid: This more elegant approach begins with a phenylboronic acid already possessing some of the required substituents. The final functional group(s) are then installed via electrophilic aromatic substitution. This strategy leverages the existing boronic acid moiety and its influence on the reaction's regioselectivity.

Our selected pathway follows the second strategy, which offers superior control and efficiency. The chosen precursor is (4-hydroxy-3-methoxyphenyl)boronic acid , a readily available starting material. The core of the synthesis then becomes the selective introduction of a chlorine atom at the C3 position (C5 relative to the methoxy group). This is achieved through a three-step sequence: protection of the boronic acid, regioselective chlorination, and final deprotection.

Section 2: Primary Synthesis Pathway

Principle & Rationale

The primary synthesis route is designed for optimal regiocontrol and handling of the sensitive boronic acid functional group.

-

Step 1: Protection: Boronic acids can be unstable under certain reaction conditions and are prone to side reactions such as protodeboronation or trimerization to form boroxines.[5] To mitigate this, the boronic acid is first protected as its pinacol ester. The resulting 2-(4-hydroxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is significantly more stable, crystalline, and soluble in organic solvents, making it easier to handle and purify.[6]

-

Step 2: Chlorination: With the boronic acid group protected, the aromatic ring can be safely subjected to electrophilic aromatic substitution. The powerful activating, ortho-, para-directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups dominate the regioselectivity. The position ortho to the hydroxyl group and meta to the boronic ester (C3) is the most electronically enriched and sterically accessible site for chlorination. A mild chlorinating agent like N-Chlorosuccinimide (NCS) is employed to ensure selective monochlorination without undesirable side reactions.[7][8]

-

Step 3: Deprotection: The final step involves the hydrolysis of the pinacol ester to regenerate the free boronic acid. This is typically accomplished under mild aqueous acidic or basic conditions, which readily cleave the boronate ester without affecting the other functional groups on the aromatic ring.

Experimental Workflow

The overall workflow is a streamlined three-step process designed for efficiency and high yield.

Caption: High-level workflow for the three-step synthesis.

Step-by-Step Experimental Protocols

Protocol 1: Protection of (4-Hydroxy-3-methoxyphenyl)boronic acid

-

Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add (4-hydroxy-3-methoxyphenyl)boronic acid (10.0 g, 59.5 mmol).

-

Reagent Addition: Add pinacol (7.7 g, 65.5 mmol, 1.1 equivalents) and toluene (150 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting solid is the crude pinacol ester.

-

Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield 2-(4-hydroxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white crystalline solid.

Protocol 2: Regioselective Chlorination of the Pinacol Ester

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve the pinacol ester from the previous step (12.0 g, 48.0 mmol) in acetonitrile (100 mL).

-

Reaction Initiation: Add N-Chlorosuccinimide (NCS) (6.7 g, 50.4 mmol, 1.05 equivalents) to the solution in one portion.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, this compound, pinacol ester, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Protocol 3: Deprotection to this compound

-

Reaction Setup: Dissolve the purified chlorinated pinacol ester (10.0 g, 35.1 mmol) in a mixture of diethyl ether (100 mL) and 1 M aqueous hydrochloric acid (50 mL).

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 6-8 hours. The product will begin to precipitate as a white solid.

-

Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 25 mL) and then with a small amount of cold diethyl ether to remove any residual starting material.

-

Drying: Dry the isolated white solid under vacuum to yield the final product, this compound.[9]

Section 3: Mechanistic Considerations

The success of this synthesis hinges on the predictable regiochemistry of the chlorination step. The electronic properties of the substituents on the aromatic ring are the primary determinants of this outcome.

Note: The DOT language does not support direct rendering of chemical structures. A visual representation would show the aromatic ring of the pinacol ester intermediate. The -OH and -OCH₃ groups are strong activating ortho-, para-directors, donating electron density via resonance. The -B(pin) group is a weak deactivator. The C3 position is ortho to the powerfully activating -OH group, making it the most nucleophilic site for attack by the electrophile (Cl⁺ generated from NCS).

Causality of Regioselectivity:

-

Hydroxyl Group (-OH): As the most powerful activating group on the ring, its ortho- and para-directing effects are dominant. It strongly enriches the positions ortho (C3 and C5) and para (C1) to it.

-

Methoxy Group (-OCH₃): Also a strong activator, it reinforces the electron density at its ortho (C2 and C6) and para (C4) positions.

-

Combined Effect: The C3 position benefits from being ortho to the hydroxyl group. Although it is meta to the methoxy group, the activating influence of the hydroxyl group at this position is decisive, directing the incoming electrophile selectively to this site.

Section 4: Data Presentation

The following table summarizes the expected quantitative data for the described synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (by ¹H NMR) | Melting Point (°C) |

| 1 | Protection | Pinacol, Toluene | 90-95% | >98% | N/A |

| 2 | Chlorination | N-Chlorosuccinimide | 80-88% | >97% | N/A (Pinacol Ester) |

| 3 | Deprotection | Aq. HCl | 92-98% | >99% | ~165-169[10] |

Section 5: Applications in Medicinal Chemistry

This compound is an exemplary building block for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[3] The reaction is highly valued for its functional group tolerance, mild conditions, and the commercial availability of a vast library of coupling partners.

The title compound can be coupled with various heterocyclic halides (e.g., pyridines, pyrimidines, indoles) to rapidly generate libraries of novel compounds for high-throughput screening in drug discovery programs. The specific substitution pattern—a hydrogen bond donor (-OH), a hydrogen bond acceptor (-OCH₃), and a lipophilic chlorine atom (-Cl)—provides multiple points for interaction with biological targets such as protein kinases, GPCRs, and other enzymes.

Conclusion

The synthetic route detailed in this guide represents an efficient, reliable, and scalable method for the preparation of this compound. By employing a strategy of protecting a pre-existing boronic acid followed by regioselective electrophilic chlorination, this pathway overcomes the challenges associated with multi-step syntheses from simpler starting materials. The protocols are robust and grounded in well-understood mechanistic principles, making them suitable for researchers in both academic and industrial settings. The final product is a versatile and valuable intermediate, poised for application in the development of next-generation therapeutics and other advanced materials.

References

-

Lowe, C., & Bailey, E. (2023). AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION. Georgia Journal of Science, 81(1), Article 69. Available at: [Link]

-

Unknown. (n.d.). Iodination and Hydroxylation of Vanillin. Rhodium.ws. Available at: [Link]

-

Green Chemistry Teaching and Learning Community (GCTLC). (2024). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. GCTLC. Available at: [Link]

-

Sheehan, J. H., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 143-149. Available at: [Link]

-

Unknown. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Course Hero. Available at: [Link]

-

Unknown. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. UCLA Chemistry & Biochemistry. Available at: [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.2. Halogenation Reactions of Vanillin. Royal Society of Chemistry. Available at: [Link]

-

O'Neill, K. (2021). Bromination of vanillin. YouTube. Available at: [Link]

-

Kumar, A., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Synthetic Communications, 42(15), 2253-2261. Available at: [Link]

-

Edubirdie. (2022). Bromination of Vanillin Lab Report. Edubirdie. Available at: [Link]

-

Atanasova, M., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 424. Available at: [Link]

- Meudt, A., et al. (2003). Process for the preparation of substituted phenylboronic acids. US Patent 6,576,789.

-

Morressier. (2016). Halogenation of vanillin using Oxone® and halide salts for a greener electrophilic aromatic substitution reaction in the organic chemistry laboratory. Morressier. Available at: [Link]

- Unknown. (n.d.). A method of preparing phenylboronic acid ortho- meta- and para-substituted with hydroxy and mercapto. CN Patent 104788483B.

-

Georganics. (2024). Phenylboronic acid – preparation and application. Georganics. Available at: [Link]

-

Raiford, L. C., & Lichty, J. J. (1930). New Halogenated Derivatives of Vanillin. Proceedings of the Iowa Academy of Science, 37(1), 219-222. Available at: [Link]

-

Winspear, S. A., & Goforth, S. K. (2019). Preliminary mechanistic studies on the halogenation of vanillin using bleach and sodium halide salts. Campbell University Faculty Interdisciplinary Network for Discovery (CU FIND). Available at: [Link]

-

Vilas, J. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(7), 1555. Available at: [Link]

-

The Hive Novel Discourse. (n.d.). 5-Hydroxyvanillin from 5-Iodovanillin. The Hive. Available at: [Link]

-

Pepper, J. M., & MacDonald, J. A. (1953). THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN. Canadian Journal of Chemistry, 31(5), 476-483. Available at: [Link]

-

ResearchGate. (n.d.). 5.1.2. Halogenation Reactions of Vanillin. ResearchGate. Available at: [Link]

-

Globe Thesis. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Chlorovanillin. NIST WebBook. Available at: [Link]

-

Chemsrc. (2025). Vanillin, 5-chloro. Chemsrc. Available at: [Link]

-

Organic Chemistry Lab. (2024). Org 2 Expt 5- Reduction of Vanillin. YouTube. Available at: [Link]

-

Pharmaffiliates. (n.d.). 5-Chlorovanillin. Pharmaffiliates. Available at: [Link]

-

Global Substance Registration System (GSRS). (n.d.). 5-CHLOROVANILLIN. GSRS. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

-

NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

-

Reddit. (2023). 5-Chloro vanillin with hypoclorite. Reddit. Available at: [Link]

-

Boron Molecular. (n.d.). 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester. Boron Molecular. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound , 98% , 919496-57-4 - CookeChem [cookechem.com]

- 10. Vanillin, 5-chloro | CAS#:19463-48-0 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid pinacol ester: A Versatile Reagent for Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid pinacol ester is a highly functionalized aromatic organoboron compound that has emerged as a valuable tool in contemporary organic synthesis. Its unique substitution pattern, featuring chloro, hydroxyl, and methoxy groups, offers a rich scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. For professionals in medicinal chemistry and drug discovery, this reagent serves as a gateway to novel compounds with potential therapeutic applications, leveraging the privileged structural motifs of substituted phenols and anisoles.

Physicochemical Properties and Characterization

The stability and reactivity of this compound pinacol ester are intrinsically linked to its chemical and physical properties. The pinacol ester functionality enhances its stability compared to the corresponding free boronic acid, making it more amenable to storage and handling under anhydrous conditions.

| Property | Value | Source(s) |

| CAS Number | 1003298-84-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈BClO₄ | [1][2] |

| Molecular Weight | 284.54 g/mol | [1][2] |

| Appearance | Solid | [2] |

Handling and Storage: Like other boronic acid pinacol esters, this reagent should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis. It is generally stable under anhydrous conditions but can be sensitive to acidic or aqueous environments.

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.0-7.2 ppm (m, 2H): Aromatic protons on the phenyl ring.

-

δ 5.5-6.0 ppm (s, 1H): Phenolic hydroxyl proton (this signal can be broad and may exchange with D₂O).

-

δ 3.9 ppm (s, 3H): Methoxy group protons.

-

δ 1.3 ppm (s, 12H): Methyl protons of the pinacol group.

¹³C NMR (CDCl₃, 101 MHz):

-

δ 145-155 ppm: Aromatic carbons attached to oxygen.

-

δ 120-130 ppm: Other aromatic carbons.

-

δ 83-84 ppm: Quaternary carbons of the pinacol group attached to oxygen.

-

δ 55-56 ppm: Methoxy carbon.

-

δ 24-25 ppm: Methyl carbons of the pinacol group.

Synthesis of this compound pinacol ester

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[3] This palladium-catalyzed cross-coupling reaction utilizes a suitable aryl halide or triflate as a starting material and bis(pinacolato)diboron (B₂pin₂) as the boron source.

A plausible synthetic route starting from a commercially available precursor, such as 5-bromo-2-chloro-3-methoxyphenol, is outlined below.

Caption: Proposed synthesis of the title compound via Miyaura borylation.

Representative Experimental Protocol: Miyaura Borylation

The following protocol is a general procedure that can be adapted for the synthesis of this compound pinacol ester.

-

Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Anhydrous solvent (e.g., dioxane or toluene) is added via syringe.

-

Heating: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

-

Workup: After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure boronic acid pinacol ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound pinacol ester lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4] This powerful transformation allows for the formation of a carbon-carbon bond between the substituted phenyl ring of the boronic ester and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the cross-coupling of this compound pinacol ester with an aryl halide.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv), and a palladium catalyst system (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a phosphine ligand, 1-5 mol%).

-

Inert Atmosphere and Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas. A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) is then added.

-

Heating: The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred until the starting materials are consumed, as monitored by an appropriate analytical technique.

-

Workup: Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography or recrystallization to yield the desired biaryl compound.

Significance in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound pinacol ester are of significant interest in the field of medicinal chemistry. The substituted phenolic ring is a common feature in many biologically active compounds, including kinase inhibitors, which are a major class of anti-cancer drugs.[5][6][7]

The strategic placement of the chloro, hydroxyl, and methoxy groups allows for a variety of interactions with biological targets and provides multiple points for further chemical modification. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methoxy group can influence solubility and metabolic stability. The chlorine atom can modulate the electronic properties of the ring and participate in halogen bonding.

Caption: Conceptual workflow for the use of the title compound in drug discovery.

By employing this boronic ester in Suzuki-Miyaura coupling reactions with various heterocyclic halides, medicinal chemists can rapidly generate libraries of novel biaryl compounds for screening against a wide range of biological targets.

Conclusion

This compound pinacol ester is a valuable and versatile reagent in modern organic chemistry. Its well-defined structure, coupled with the stability afforded by the pinacol ester, makes it an excellent building block for the synthesis of complex molecules. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward entry into a diverse array of substituted biaryl compounds, which are of particular importance in the development of new pharmaceuticals and agrochemicals. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering researchers and scientists to effectively utilize this reagent in their synthetic endeavors.

References

- 12 - Supporting Inform

-

3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester - Boron Molecular. (URL: [Link])

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])

-

A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH. (URL: [Link])

-

boronic esters - Organic Syntheses Procedure. (URL: [Link])

-

Supporting Information 22-01-15 - The Royal Society of Chemistry. (URL: [Link])

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

-

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. (URL: [Link])

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])

-

Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - Frontiers. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

-

Enantioselective γ-borylation of unsaturated amides and stereoretentive Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing). (URL: [Link])

-

Boron Chemistry for Medical Applications - PubMed. (URL: [Link])

-

Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). (URL: [Link])

-

Boron chemicals in diagnosis and therapeutics - PubMed - NIH. (URL: [Link])

-

Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central. (URL: [Link])

-

Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PubMed Central. (URL: [Link])

-

Complete assignments of NMR data of 13 hydroxymethoxyflavones | Request PDF. (URL: [Link])

Sources

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester AldrichCPR 1003298-84-7 [sigmaaldrich.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron chemicals in diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid: A Technical Guide for Advanced Drug Discovery

Introduction

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of complex biaryl and heteroaryl structures.[1] The precise arrangement of chloro, hydroxyl, and methoxy substituents on the phenyl ring offers nuanced opportunities for molecular design, influencing steric and electronic properties that can be critical for biological activity and material performance.

Molecular Structure and Key Physicochemical Properties

A thorough understanding of the molecular architecture is paramount to interpreting spectroscopic data. The structure of this compound, presented below, dictates the electronic environment of each atom and the vibrational modes of its bonds, which are the basis for NMR and IR spectroscopy, respectively.

Figure 2: A generalized workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | Broad Singlet | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift is concentration-dependent. It is expected to be a broad signal. |

| ~8.0-8.5 | Broad Singlet | 2H | B(OH)₂ | The boronic acid protons are also acidic and exchangeable, typically appearing as a broad singlet. |

| ~7.1-7.3 | Doublet | 1H | H-6 | This proton is ortho to the boronic acid group and meta to the methoxy group. |

| ~6.9-7.1 | Doublet | 1H | H-2 | This proton is ortho to the methoxy group and meta to the boronic acid group. |

| ~3.8 | Singlet | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the typical range for such groups. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 | C-4 | Carbon attached to the hydroxyl group, deshielded. |

| ~145-150 | C-5 | Carbon attached to the methoxy group, deshielded. |

| ~130-135 | C-1 | Carbon attached to the boronic acid group. The exact shift can be broad due to quadrupolar relaxation of the boron nucleus. |

| ~125-130 | C-6 | Aromatic CH carbon. |

| ~115-120 | C-2 | Aromatic CH carbon. |

| ~110-115 | C-3 | Carbon attached to the chlorine atom. |

| ~55-60 | -OCH₃ | Methoxy carbon. |

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, C=C, B-O, and C-Cl bonds.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum 3, for data acquisition. [2]3. Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Predicted Characteristic IR Absorption Bands

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3500-3200 | Broad, Strong | O-H stretch (phenolic and boronic acid) | The broadness is due to hydrogen bonding. [3] |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) | Characteristic of sp³ C-H bonds. |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch | Typical for substituted benzene rings. |

| 1400-1300 | Strong | B-O stretch | A characteristic and strong absorption for boronic acids. [3] |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) | Characteristic of the methoxy group. |

| 800-700 | Strong | C-Cl stretch | The position is dependent on the substitution pattern. |

Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

The expected molecular ion peak will correspond to the molecular weight of the compound plus or minus a proton or other adducts.

-

Predicted Mass Spectrum

-

Molecular Ion: In positive ion mode, the base peak is expected to be [M+H]⁺ at m/z 203.4. In negative ion mode, [M-H]⁻ at m/z 201.4 would be observed. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be visible for the molecular ion and any chlorine-containing fragments.

-

Key Fragmentation:

-

Loss of H₂O from the boronic acid group.

-

Loss of the B(OH)₂ group.

-

Cleavage of the methoxy group (loss of CH₃).

-

Synthesis and Purification

While various methods exist for the synthesis of substituted phenylboronic acids, a common and effective route involves the ortho-lithiation of a protected phenol followed by reaction with a trialkyl borate and subsequent hydrolysis. [4][5]

Figure 3: A plausible synthetic workflow for the target molecule.

General Synthetic Protocol

-

Protection: The starting material, likely a substituted phenol, would first have its hydroxyl group protected to prevent interference with the subsequent lithiation step.

-

Lithiation: The protected phenol is then treated with a strong base, such as n-butyllithium, at low temperature to achieve regioselective lithiation.

-

Boronation: The resulting organolithium species is quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

-

Hydrolysis: The reaction mixture is then subjected to an acidic workup, which hydrolyzes the borate ester to yield the final boronic acid product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a valuable synthetic intermediate. While direct experimental spectroscopic data is sparse, a comprehensive and reliable characterization can be achieved through predictive analysis based on the well-established principles of NMR, IR, and mass spectrometry, and by comparison with closely related, well-documented compounds. The data and protocols presented in this guide offer a solid foundation for researchers to identify, handle, and effectively utilize this compound in their synthetic endeavors. The unique substitution pattern of this molecule warrants its further exploration in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Boron Molecular. 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester. Retrieved from [Link]

- Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Molecular Crystals and Liquid Crystals, 740(1), 86-105.

-

SpectraBase. 4-Methoxyphenylboronic acid. Wiley. Retrieved from [Link]

- Michalska, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124507.

- Butler, S. J., et al. (2022). Exploring the impact of ortho- and para-substitution on the anion binding properties of europium(iii) complexes appended with a phenylboronic acid group. Organic & Biomolecular Chemistry, 20(34), 6776-6784.

-

Taylor & Francis Online. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]

- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.

-

National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

- Google Patents. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

- ACS Publications. (2026).

- MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling.

- The Royal Society of Chemistry. (2022).

-

Georganics. 4-Methoxyphenylboronic acid. Retrieved from [Link]

- MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14260-14269.

Sources

- 1. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 2. shop.perkinelmer.com [shop.perkinelmer.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

Introduction: The Structural Significance of a Versatile Reagent

An In-depth Technical Guide to the ¹H NMR of (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this versatile building block and require a robust understanding of its structural characterization. We will move beyond simple spectral interpretation to explore the underlying principles that dictate the spectrum's appearance, offering field-proven insights into experimental design and data analysis.

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its function as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures.[1] Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide will dissect the ¹H NMR spectrum of this molecule, providing a framework for its unambiguous interpretation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all unique proton environments within the molecule. The structure contains five distinct sets of protons, as illustrated below.

Step-by-Step Methodology

-

Solvent Selection: The choice of deuterated solvent is critical. For this molecule, DMSO-d₆ is highly recommended. Its polar nature ensures good solubility, and its hydrogen-bond-accepting character slows the exchange rate of the -OH protons, often allowing them to be observed as distinct, albeit broad, signals. In contrast, solvents like CDCl₃ may lead to faster exchange and loss of these signals.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the boronic acid into a clean vial.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrumental Setup & Acquisition:

-

The experiment should be performed on a spectrometer with a field strength of at least 300 MHz to ensure adequate resolution of the aromatic region. [2] * After inserting the sample, the instrument's magnetic field is "locked" to the deuterium frequency of the solvent.

-

The magnetic field is then "shimmed" to optimize its homogeneity across the sample volume, which is crucial for achieving sharp, symmetrical peaks.

-

A standard ¹H pulse program is used. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform.

-

The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

-

The baseline should be corrected to be flat.

-

The spectrum is referenced. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm. * The signals are integrated to determine the relative ratio of protons contributing to each peak.

-

Spectral Analysis: Decoding the Data

A representative ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key features, confirming the predicted structure.

-

Aromatic Region (δ 6.5-8.0 ppm): Two distinct signals, each integrating to 1H, will be present. [3] * The downfield signal (e.g., ~δ 7.3 ppm) is assigned to H-2 . Its position is dictated by the deshielding influence of the adjacent boronic acid group. It appears as a doublet with J ≈ 2.5 Hz.

-

The upfield signal (e.g., ~δ 6.9 ppm) is assigned to H-6 . It is shifted upfield due to the powerful shielding effect of the ortho methoxy group. It also appears as a doublet with J ≈ 2.5 Hz, confirming the meta relationship to H-2.

-

-

Methoxy Signal (δ ~3.9 ppm): A sharp singlet integrating to 3H is the unmistakable signature of the -OCH₃ group.

-

Exchangeable Protons:

-

A broad singlet, often observed between δ 8.0-9.5 ppm in DMSO-d₆, corresponds to the phenolic -OH proton. Its downfield shift is characteristic of phenols in this solvent.

-

Another broad signal, potentially overlapping with other peaks or the water resonance, can be attributed to the two -B(OH)₂ protons. Shaking the sample with a drop of D₂O would cause both -OH signals to disappear, confirming their assignment as exchangeable protons.

-

The combination of these five signals—with their specific chemical shifts, integrations, and multiplicities—provides a unique fingerprint that validates the chemical structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for the confident assignment of all proton signals. By following a robust experimental protocol, particularly regarding solvent choice, researchers can obtain high-quality data that unambiguously confirms the identity and purity of this critical synthetic intermediate, thereby ensuring the success of subsequent research and development efforts.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

Sources

Discovery and Application of Novel Arylboronic Acids for Cross-Coupling Reactions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Power of the C-C Bond